3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction where the pyrazole ring is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2-fluorobenzyl group: This can be done via a nucleophilic substitution reaction where the pyrazole derivative is reacted with 2-fluorobenzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or aldol reactions with ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Condensation: Primary amines (RNH2), ketones (R2CO)
Major Products
Oxidation: 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: Schiff bases, aldol adducts
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity. The aromatic rings and fluorine atom may also contribute to its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde
- 3-(3,4-dimethoxyphenyl)-1-(2-bromobenzyl)-1H-pyrazole-4-carbaldehyde
- 3-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its lipophilicity, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-8-7-13(9-18(17)25-2)19-15(12-23)11-22(21-19)10-14-5-3-4-6-16(14)20/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUYSSVTGORJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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